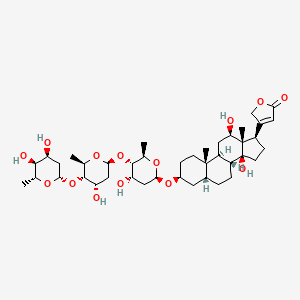
Digoxin
Vue d'ensemble
Description
La digoxine est un glycoside cardiaque dérivé de la digitale pourpre, Digitalis lanata. C'est l'un des plus anciens médicaments utilisés en cardiologie, principalement pour le traitement de diverses affections cardiaques telles que la fibrillation auriculaire, le flutter auriculaire et l'insuffisance cardiaque . La digoxine agit en augmentant la contractilité myocardique, ce qui améliore le volume d'éjection systolique et la pression artérielle tout en réduisant la fréquence cardiaque .
Applications De Recherche Scientifique
Digoxin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving cardiac glycosides and their chemical properties.
Biology: In biological research, this compound is used to study the effects of cardiac glycosides on cellular processes and signaling pathways.
Medicine: Clinically, this compound is used to manage heart conditions such as atrial fibrillation and heart failure.
Mécanisme D'action
Target of Action
Digoxin primarily targets the sodium-potassium ATPase pump (Na+/K+ ATPase) , which is mainly found in the myocardium . This pump plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for cellular functions such as nerve impulse transmission and muscle contraction .
Mode of Action
This compound acts as a reversible inhibitor of the Na+/K+ ATPase pump . This inhibition leads to an increase in intracellular sodium levels, which in turn decreases the activity of the sodium-calcium exchanger . As a result, there is an accumulation of calcium ions inside the cells, promoting the activation of contractile proteins such as actin and myosin . This enhances myocardial contractility, leading to an increase in the force of the heartbeat while decreasing the heart rate .
Biochemical Pathways
The inhibition of the Na+/K+ ATPase pump by this compound affects several biochemical pathways. It has been reported that this compound can block the PI3K/Akt pathway, which is known to be involved in tumor cell survival, proliferation, metastasis, and autophagy . Additionally, this compound has been found to inhibit the phosphorylation of Akt, mTOR, and p70S6K, signaling molecules of the PI3K/Akt pathway .
Pharmacokinetics
This compound has a bioavailability of 60 to 80% when administered orally . It binds to about 25% of plasma proteins and is metabolized in the liver to a minor extent (16%) . The elimination half-life of this compound is approximately 36 to 48 hours in individuals with normal kidney function, and it can extend to 3.5 to 5 days in those with impaired kidney function . This compound is primarily excreted unchanged in the urine .
Result of Action
The increased intracellular calcium concentration resulting from this compound’s action leads to enhanced contractility of the heart muscle, thereby increasing stroke volume and blood pressure while reducing heart rate . This results in improved circulation and relief from symptoms associated with conditions like heart failure and atrial fibrillation .
Action Environment
Environmental factors such as diet and co-administration of other drugs can influence the action of this compound. For instance, certain drugs can interact with this compound, leading to an increase in its plasma concentration and potential toxicity . Renal insufficiency, electrolyte imbalances (like hypokalemia or hypomagnesemia), and advanced age can also increase the risk of this compound toxicity . Therefore, careful monitoring and dose adjustments are necessary in these situations to ensure safe and effective use of this compound .
Safety and Hazards
Digoxin can cause loss of appetite, nausea, vomiting, stomach pain, diarrhea, and weight loss . High exposure can cause headache, drowsiness, disturbances in vision, confusion, personality changes, seizures, and coma . This compound may damage the heart causing irregular heartbeat . It’s also associated with an increased all-cause mortality .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Digoxin interacts with the sodium-potassium ATPase pump in myocardial cells . By inhibiting this pump, this compound increases intracellular sodium levels, which in turn inhibits the calcium-sodium antiporter, leading to increased intracellular calcium levels . This results in increased myocardial contractility .
Cellular Effects
This compound has a direct action on conduction through increased vagal tone, resulting in reduced sympathetic tone and diminished impulse conduction rate through the atria and atrioventricular (AV) node . The major effect of this compound is the reduction of ventricular rate . It also increases stroke volume and blood pressure, reduces heart rate, and somewhat extends the time frame of the contraction .
Molecular Mechanism
The main action of this compound is the inhibition of the sodium-potassium (Na+/K+) pump by inhibiting the Na+/K±ATPase enzyme present in the membrane of cardiac cells . This leads to an increase in intracellular sodium concentration, which in turn inhibits the calcium-sodium antiporter, leading to increased intracellular calcium levels .
Temporal Effects in Laboratory Settings
This compound has a long elimination half-life, and in the absence of a loading dose, the time required to reach steady state, after the initiation of a repeated administration regimen, is around 5 to 7 days . Studies with better methods and lower risk of bias were more likely to report a neutral association of this compound with mortality .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . Side effects in dogs and cats include vomiting, diarrhea, lack of appetite, weight loss, tiredness, or behavior changes . Serious side effects include collapse, severe tiredness, or muscle weakness .
Metabolic Pathways
A small fraction of this compound is metabolized by the liver and approximately 8% undergoes an enterohepatic cycle . The cytochrome P-450 system does not play a major role in this compound metabolism, nor does this drug induce or inhibit the enzymes in this system .
Transport and Distribution
This compound is widely distributed in the body, and is known to cross the blood-brain barrier and the placenta . A large portion of this compound is distributed in the skeletal muscle followed by the heart and kidneys .
Subcellular Localization
The primary glycosides produced via the biotransformation of digitoxin accumulate in suspension-cultured foxglove in fairly high concentrations (approx. 2% of dry weight) and were supposed to be located in the vacuolar sap .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La digoxine est généralement extraite des feuilles de Digitalis lanata. Le processus d'extraction comprend plusieurs étapes, notamment la macération, la filtration et la purification. L'extrait purifié est ensuite soumis à des modifications chimiques pour obtenir la digoxine sous sa forme active .
Méthodes de production industrielle : Dans les milieux industriels, la digoxine est produite par une combinaison de procédés d'extraction et de synthèse. Les feuilles de Digitalis lanata sont récoltées et traitées pour extraire les glycosides. Les glycosides extraits sont ensuite purifiés et modifiés chimiquement pour produire la digoxine. Le produit final est formulé en diverses formes galéniques, notamment des comprimés, des capsules et des solutions injectables .
Analyse Des Réactions Chimiques
Types de réactions : La digoxine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son métabolisme et ses effets thérapeutiques.
Réactifs et conditions courantes :
Oxydation : La digoxine peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.
Réduction : La réduction de la digoxine peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : Les réactions de substitution impliquant la digoxine se produisent généralement en présence de nucléophiles dans des conditions douces.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites qui sont excrétés par l'organisme. Ces métabolites sont souvent moins actifs que le composé parent, mais peuvent néanmoins contribuer aux effets pharmacologiques globaux .
4. Applications de la recherche scientifique
La digoxine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : La digoxine est utilisée comme composé modèle dans des études portant sur les glycosides cardiaques et leurs propriétés chimiques.
Biologie : En recherche biologique, la digoxine est utilisée pour étudier les effets des glycosides cardiaques sur les processus cellulaires et les voies de signalisation.
Médecine : Cliniquement, la digoxine est utilisée pour gérer les affections cardiaques telles que la fibrillation auriculaire et l'insuffisance cardiaque.
5. Mécanisme d'action
La digoxine exerce ses effets en inhibant l'enzyme Na+/K+-ATPase, qui est responsable du maintien de l'environnement intracellulaire en régulant l'entrée et la sortie des ions sodium et potassium. Cette inhibition entraîne une augmentation des niveaux intracellulaires de sodium, ce qui favorise à son tour l'afflux d'ions calcium via le mécanisme d'échange sodium-calcium. L'augmentation du calcium intracellulaire améliore la contractilité myocardique, ce qui conduit à une amélioration du débit cardiaque et à une réduction de la fréquence cardiaque .
Composés similaires :
Digitoxine : Un autre glycoside cardiaque ayant un mécanisme d'action similaire mais une demi-vie plus longue que la digoxine.
Lanatoside C : Un précurseur de la digoxine qui est converti en digoxine dans l'organisme.
Unicité de la digoxine : La digoxine est unique parmi les glycosides cardiaques en raison de sa demi-vie relativement courte et de son début d'action rapide. Cela la rend particulièrement utile dans les contextes aigus où des effets thérapeutiques rapides sont nécessaires. De plus, la digoxine a un profil de sécurité bien établi et une longue histoire d'utilisation clinique, ce qui en fait un choix fiable pour la gestion de certaines affections cardiaques .
Comparaison Avec Des Composés Similaires
Digitoxin: Another cardiac glycoside with a similar mechanism of action but a longer half-life compared to digoxin.
Lanatoside C: A precursor to this compound that is converted to this compound in the body.
Uniqueness of this compound: this compound is unique among cardiac glycosides due to its relatively short half-life and rapid onset of action. This makes it particularly useful in acute settings where rapid therapeutic effects are needed. Additionally, this compound has a well-established safety profile and a long history of clinical use, making it a reliable choice for managing certain heart conditions .
Propriétés
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHDMANZUZIPE-PUGKRICDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | DIGOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4956 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022934 | |
| Record name | Digoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Digoxin appears as clear to white crystals or white crystalline powder. Odorless. Used as a cardiotonic drug. (EPA, 1998), Solid | |
| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | DIGOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4956 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | Digoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001917 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Cardiac glycosides have a characteristic ring structure known as an aglycone (orgenin) coupled with one or more types of sugars. The aglycone portion of the glycoside consists of a steroid nucleus (cyclopentanoperhydrophenanthrene nucleus) and an alpha,beta-unsaturated 5- or 6-membered lactone ring at the C17 position of the steroid nucleus. A beta-oriented hydroxyl substitution is usually present at the C3 and C14 positions. Increasing the number of hydroxyl groups on the aglycone increases polarity and decreases lipid solubility; additional sugars may also increase polarity. The sugar portion of the glycoside is attached to the steroid nucleus, usually through a hydroxyl group at the C3 position. The sugar moiety affects in part the activity of the cardiac glycosides by influencing solubility, absorption, distribution, and toxicity. In general, the cardiac glycosides are sparingly soluble to insoluble in water and freely soluble to slightly soluble in alcohol or diluted alcohol. /Cardiac glycosides/, In water, 64.8 mg/L at 25 °C, Practically insoluble in water, Very soluble in ethanol, Freely soluble in pyridine; soluble in mixture of chloroform and alcohol. More soluble in hot 80% alcohol than gitoxin. Slightly soluble in dilute alcohol, chloroform. Practically insoluble in ether, acetone, ethyl acetate, chloroform, For more Solubility (Complete) data for Digoxin (6 total), please visit the HSDB record page., 0.0648 mg/mL at 25 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |
| Record name | Digoxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00390 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |
| Record name | Digoxin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |
| Record name | Digoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001917 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.36 g/cu cm at 20 °C | |
| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V108: 381 | |
| Record name | Digoxin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Digoxin exerts hemodynamic, electrophysiologic, and neurohormonal effects on the cardiovascular system. It reversibly inhibits the Na-K ATPase enzyme, leading to various beneficial effects. The Na-K ATPase enzyme functions to maintain the intracellular environment by regulating the entry and exit of sodium, potassium, and calcium (indirectly). Na-K ATPase is also known as the _sodium pump_. The inhibition of the sodium pump by digoxin increases intracellular sodium and increases the calcium level in the myocardial cells, causing an increased contractile force of the heart. This improves the left ventricular ejection fraction (EF), an important measure of cardiac function. Digoxin also stimulates the parasympathetic nervous system via the vagus nerve leading to sinoatrial (SA) and atrioventricular (AV) node effects, decreasing the heart rate. Part of the pathophysiology of heart failure includes neurohormonal activation, leading to an increase in norepinephrine. Digoxin helps to decrease norepinephrine levels through activation of the parasympathetic nervous system., Cardiac glycosides have been used in the treatment of arrhythmias for more than 200 years. Two-pore-domain (K2P) potassium channels regulate cardiac action potential repolarization. Recently, K2P3.1 [tandem of P domains in a weak inward rectifying K+ channel (TWIK)-related acid-sensitive K+ channel (TASK)-1] has been implicated in atrial fibrillation pathophysiology and was suggested as an atrial-selective antiarrhythmic drug target. We hypothesized that blockade of cardiac K2P channels contributes to the mechanism of action of digitoxin and digoxin. All functional human K2P channels were screened for interactions with cardiac glycosides. Human K2P channel subunits were expressed in Xenopus laevis oocytes, and voltage clamp electrophysiology was used to record K+ currents. Digitoxin significantly inhibited K2P3.1 and K2P16.1 channels. By contrast, digoxin displayed isolated inhibitory effects on K2P3.1. K2P3.1 outward currents were reduced by 80% (digitoxin, 1 Hz) and 78% (digoxin, 1 Hz). Digitoxin inhibited K2P3.1 currents with an IC50 value of 7.4 uM. Outward rectification properties of the channel were not affected. Mutagenesis studies revealed that amino acid residues located at the cytoplasmic site of the K2P3.1 channel pore form parts of a molecular binding site for cardiac glycosides. In conclusion, cardiac glycosides target human K2P channels. The antiarrhythmic significance of repolarizing atrial K2P3.1 current block by digoxin and digitoxin requires validation in translational and clinical studies., Low concentrations of cardiac glycosides including ouabain, digoxin, and digitoxin block cancer cell growth without affecting Na+,K+-ATPase activity, but the mechanism underlying this anti-cancer effect is not fully understood. Volume-regulated anion channel (VRAC) plays an important role in cell death signaling pathway in addition to its fundamental role in the cell volume maintenance. Here, we report cardiac glycosides-induced signaling pathway mediated by the crosstalk between Na+,K+-ATPase and VRAC in human cancer cells. Submicromolar concentrations of ouabain enhanced VRAC currents concomitantly with a deceleration of cancer cell proliferation. The effects of ouabain were abrogated by a specific inhibitor of VRAC (DCPIB) and knockdown of an essential component of VRAC (LRRC8A), and they were also attenuated by the disruption of membrane microdomains or the inhibition of NADPH oxidase. Digoxin and digitoxin also showed anti-proliferative effects in cancer cells at their therapeutic concentration ranges, and these effects were blocked by DCPIB. In membrane microdomains of cancer cells, LRRC8A was found to be co-immunoprecipitated with Na+,K+-ATPase a1-isoform. These ouabain-induced effects were not observed in non-cancer cells. Therefore, cardiac glycosides were considered to interact with Na+,K+-ATPase to stimulate the production of reactive oxygen species, and they also apparently activated VRAC within membrane microdomains, thus producing anti-proliferative effects., Cardiac glycosides inhibit the activity of sodium-potassium-activated adenosine triphosphatase (Na+-K+-ATPase), an enzyme required for active transport of sodium across myocardial cell membranes. Inhibition of this enzyme in cardiac cells results in an increase in the contractile state of the heart and it was believed that benefits of cardiac glycosides in heart failure were mainly associated with inotropic action. However, it has been suggested that benefits of cardiac glycosides may be in part related to enzyme inhibition in noncardiac tissues. Inhibition of Na+-K+-ATPase in vagal afferents acts to sensitize cardiac baroreceptors which may in turn decrease sympathetic outflow from the CNS. In addition, by inhibiting Na+-K+-ATPase in the kidney, cardiac glycosides decrease the renal tubular reabsorption of sodium; the resulting increase in the delivery of sodium to the distal tubules leads to the suppression of renin secretion from the kidneys. These observations led to the hypothesis that cardiac glycosides act in heart failure principally by attenuating the activation of the neurohormonal system, rather than by a positive inotropic action. Toxic doses of cardiac glycosides cause efflux of potassium from the myocardium and concurrent influx of sodium. Toxicity results in part from loss of intracellular potassium associated with inhibition of Na+-K+-ATPase. With therapeutic doses, augmentation of calcium influx to the contractile proteins with resultant enhancement of excitation-contraction coupling is involved in the positive inotropic action of cardiac glycosides; the role of Na+-K+-ATPase in this effect is controversial. /Cardiac glycosides/ | |
| Details | American Society of Health-System Pharmacists; Drug Information 2018. Bethesda, MD. 2018, p. 1818 | |
| Record name | Digoxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00390 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | American Society of Health-System Pharmacists; Drug Information 2018. Bethesda, MD. 2018, p. 1818 | |
| Record name | Digoxin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to white crystals, or white crystalline powder, Triclinic prisms from dilute alcohol, pyridine, Radially arranged four- and five-sided triclinic plates from dilute alcohol or pyridine. | |
CAS No. |
20830-75-5 | |
| Record name | DIGOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4956 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Digoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20830-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Digoxin [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020830755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digoxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00390 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3.beta.,5.beta.,12.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Digoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digoxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Digoxin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73K4184T59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Digoxin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Digoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001917 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
446 to 509 °F Decomposes. (EPA, 1998), 230-265, 249 °C (decomposes), MP: Approximately 235 °C (decomposes), MP: 230-265 °C, Crystals. MP: 227-231 °C /beta-Methyldigoxin/, 249 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |
| Record name | DIGOXIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4956 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |
| Record name | Digoxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00390 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |
| Record name | Digoxin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575 | |
| Record name | Digoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001917 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B3395125.png)
![5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine](/img/structure/B3395131.png)
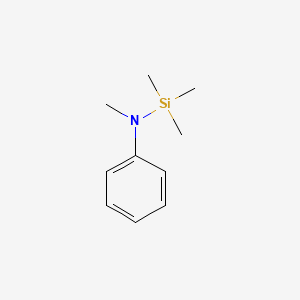
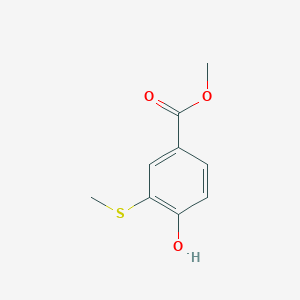
![4'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B3395163.png)

![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B3395186.png)
![8-Ethylimidazo[1,2-a]pyridine](/img/structure/B3395190.png)
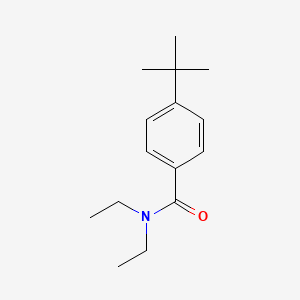
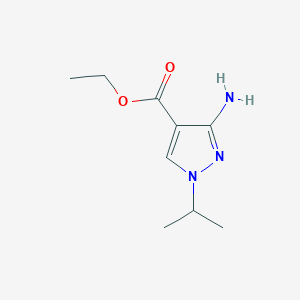
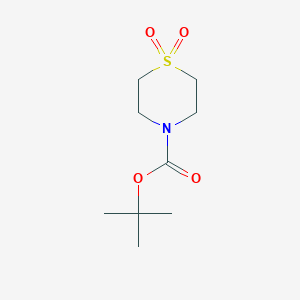

![3-Bromo-4-chlorofuro[2,3-b]pyridine](/img/structure/B3395233.png)
